Home > Products > Screening Compounds P96765 > 1-(3-C-Ethynylribopentofuranosyl)uracil
1-(3-C-Ethynylribopentofuranosyl)uracil - 180300-49-6

1-(3-C-Ethynylribopentofuranosyl)uracil

Catalog Number: EVT-1541897
CAS Number: 180300-49-6
Molecular Formula: C11H12N2O6
Molecular Weight: 268.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-C-Ethynylribopentofuranosyl)uracil is a synthetic nucleoside derivative of uracil, a pyrimidine base that plays a crucial role in the structure of RNA. This compound features an ethynyl group at the 3-position of the ribofuranosyl moiety, which can enhance its biological activity and stability compared to natural nucleosides. The incorporation of the ethynyl group is significant in medicinal chemistry as it may influence the compound's interaction with biological targets.

Source

The synthesis and exploration of 1-(3-C-Ethynylribopentofuranosyl)uracil have been documented in various studies focusing on uracil derivatives and their biological evaluations. These compounds are often synthesized to investigate their potential as antiviral agents, particularly against viruses such as herpes simplex virus type 1 (HSV-1) and others.

Classification

1-(3-C-Ethynylribopentofuranosyl)uracil belongs to the class of nucleosides, specifically modified uracils. Nucleosides are compounds formed by a nitrogenous base linked to a sugar molecule, and they are fundamental building blocks for nucleic acids.

Synthesis Analysis

Methods

The synthesis of 1-(3-C-Ethynylribopentofuranosyl)uracil typically involves several key steps:

  1. Starting Materials: The synthesis begins with uracil as the core structure.
  2. Ethynylation: The introduction of the ethynyl group is achieved through a reaction with an appropriate ethynylating agent under basic conditions.
  3. Ribofuranosylation: The ribose sugar is then attached, often through a glycosidic bond formation with uracil.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 1-(3-C-Ethynylribopentofuranosyl)uracil.

Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen, but common methods include using palladium-catalyzed coupling reactions for the ethynylation step .

Molecular Structure Analysis

Structure

The molecular structure of 1-(3-C-Ethynylribopentofuranosyl)uracil can be represented as follows:

  • Molecular Formula: C₁₁H₁₃N₂O₅
  • Molecular Weight: Approximately 253.24 g/mol

The structure consists of:

  • A uracil base
  • A ribofuranose sugar
  • An ethynyl group at the 3-position of the sugar moiety

Data

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds. For example, characteristic peaks in NMR spectra can indicate the presence of specific functional groups and confirm structural integrity .

Chemical Reactions Analysis

Reactions

1-(3-C-Ethynylribopentofuranosyl)uracil can undergo various chemical reactions typical for nucleosides, including:

  • Hydrolysis: Under acidic or basic conditions, leading to the release of uracil and ribose.
  • Phosphorylation: To form nucleotide analogs that may exhibit enhanced biological activity.
  • Coupling Reactions: With other biomolecules to evaluate potential therapeutic applications.

Technical details regarding these reactions often involve conditions such as temperature, pH, and solvent systems that optimize yield and selectivity .

Mechanism of Action

The mechanism of action for 1-(3-C-Ethynylribopentofuranosyl)uracil primarily involves its interaction with viral polymerases or other nucleic acid synthesis machinery within cells. The ethynyl modification may enhance binding affinity or alter metabolic pathways compared to unmodified uracil derivatives.

Data from biological assays indicate that this compound can inhibit viral replication by mimicking natural substrates in nucleic acid synthesis, thereby disrupting normal viral processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range (e.g., 110–113 °C).

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.
  • Stability: Stability can be influenced by pH and temperature; generally stable under standard laboratory conditions.

Relevant data from studies indicate that modifications at specific positions on the uracil ring can significantly influence solubility and stability profiles .

Applications

1-(3-C-Ethynylribopentofuranosyl)uracil has potential applications in various scientific fields:

  • Antiviral Research: Investigated for its ability to inhibit viruses like HSV-1, showing promise as a therapeutic agent.
  • Drug Development: Utilized in designing new nucleoside analogs with improved efficacy against viral infections.
  • Biochemical Studies: Serves as a tool for studying nucleic acid metabolism and interactions within cellular systems.

Research continues to explore its full potential in medicinal chemistry and virology, focusing on enhancing its therapeutic properties while minimizing side effects .

Introduction to 1-(3-C-Ethynylribopentofuranosyl)uracil

Historical Context and Discovery of Ethynyl-Modified Nucleosides

The development of 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)uracil (EUrd) emerged from systematic explorations of C3′-modified nucleosides in the mid-1990s. Researchers synthesized EUrd and its cytidine counterpart (ECyd) through Lewis acid-mediated glycosylation of 1-O-acetyl-2,3,5-tri-O-benzoyl-3-C-ethynyl-α,β-D-ribofuranose with trimethylsilylated uracil, followed by deprotection [2] [5]. Initial biological evaluations revealed exceptional broad-spectrum antitumor activity against 36 human tumor cell lines in vitro, with EUrd exhibiting IC₅₀ values in the nanomolar to micromolar range (0.029 µM against KB nasopharyngeal carcinoma cells) [2] [5]. In vivo studies demonstrated potent tumor growth inhibition (73-92% across 8/11 human tumor xenografts) at low intravenous doses (2.0 mg/kg for 10 days), surpassing 5-fluorouracil efficacy [5]. This positioned EUrd as a novel scaffold distinct from earlier nucleoside analogs, primarily due to its unique RNA-directed mechanism rather than DNA-targeted action.

Table 1: Comparative Antitumor Activity of Early Ethynyl Nucleosides [2] [4] [5]

CompoundTumor Cell LineIC₅₀ (µM)In Vivo Efficacy (Tumor Inhibition %)
EUrdL1210 Mouse Leukemia0.1373-92% (8/11 models)
EUrdKB Nasopharyngeal0.029Not reported
ECydL1210 Mouse Leukemia0.01673-92% (9/11 models)
5-FluorouracilVarious>1.0<50% (1/11 models)

Structural Classification and Nomenclature of 3′-C-Ethynylribofuranose Scaffolds

EUrd belongs to the 3'-C-ethynylribofuranose nucleoside class, characterized by an ethynyl group (-C≡CH) replacing the hydroxyl at the sugar's C3′ position. Its systematic IUPAC name is 1-[(2R,3R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione, reflecting:

  • Stereochemistry: β-D-ribofuranose configuration with R stereochemistry at C1′, C2′, C3′, C4′
  • Sugar Modification: Ethynyl moiety at C3′ altering sugar pucker from C3′-endo to C2′-exo, confirmed by NMR coupling constants [3]
  • Glycosidic Linkage: N1-C1′ bond standard for pyrimidine nucleosides

The C3′-ethynyl group induces profound electronic and steric effects:

  • Stereoelectronic Effects: The linear ethynyl moiety restricts sugar conformational flexibility, enhancing metabolic stability against phosphorylases [3] [4]
  • Phosphorylation Compatibility: The C5′-OH remains available for kinase-mediated phosphorylation to the active triphosphate (EUTP) [4]
  • Structural Analogs: ECyd (cytosine variant) and purine derivatives (e.g., 3′-ethynyl-7-deazapurines) show distinct activity profiles, underscoring base-dependent pharmacology [3] [6]

Table 2: Nomenclature of Key 3′-C-Ethynylribofuranose Derivatives [1] [2] [3]

Systematic NameCommon AbbreviationNucleobase
1-[(2R,3R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dioneEUrdUracil
4-Amino-1-[(2R,3R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-oneECydCytosine
6-Amino-9-[(2R,3R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2(3H)-oneEAdoAdenine

Biological Significance in Antitumor and Antiviral Research

Antitumor Mechanisms

EUrd exerts cytotoxicity primarily through RNA synthesis inhibition. Intracellular phosphorylation converts EUrd to EUTP, which competitively inhibits RNA polymerases. Kinetic analysis using isolated nuclei revealed EUTP's exceptionally high affinity for RNA polymerase (Kᵢ = 84 nM) compared to natural UTP (Kₘ = 13 µM) [4]. This 155-fold selectivity ratio enables potent incorporation into RNA chains, causing premature termination and nucleolar shrinkage—a morphological hallmark not observed with DNA-directed agents like cytarabine [4]. Broad-spectrum activity spans solid tumors (stomach, colon, pancreas, renal, breast cancers) and hematological malignancies [2] [5].

Recent synthetic efforts explored hybrid scaffolds combining 3′-ethynylribose with modified bases. Analog 32 (7-chloro-7-deazapurine derivative) reduced metastatic burden in MDA-MB-231-LM2 breast cancer xenografts by 60% and inhibited lung colonization, demonstrating enhanced antimetastatic potential [3].

Antiviral Potential

While EUrd itself lacks broad antiviral activity, its structural analogs show promise. The 1′-cyano-4-aza-7,9-dideazaadenosine C-nucleoside (a related ethynyl-modified scaffold) exhibited activity against HCV, dengue, Ebola, and SARS-CoV in subgenomic replicon assays (EC₅₀ = 0.78 µM for Ebola in HMVEC cells) [1]. Computational docking revealed the 1′-cyano group occupies a viral-polymerase-specific pocket absent in human polymerases, enabling selective RNA chain termination [1]. Though EUrd is not clinically used for viral infections, its scaffold informs ProTide prodrug strategies (e.g., McGuigan ProTide) to bypass phosphorylation bottlenecks in nucleotide delivery [1] [3].

Table 3: Antiproliferative Profile of EUrd and Analogs in Cancer Models [2] [3] [5]

CompoundCell Line/ModelActivity MetricValueMechanistic Insight
EUrdHuman tumor xenografts (11 types)Tumor growth inhibition73-92% (8/11)RNA-directed cytotoxicity
ECydHuman tumor xenografts (11 types)Tumor growth inhibition73-92% (9/11)RNA polymerase inhibition
Analog 32 (7-deazapurine)MDA-MB-231-LM2 metastasisLung colonization reduction60%Antimetastatic activity
1′-Cyano analogEbola (HMVEC cells)EC₅₀0.78 µMViral polymerase inhibition

The 3′-ethynyl scaffold remains a versatile platform for multifunctional antitumor agents, with ongoing research focusing on:

  • Duplex Drugs: Covalent linkage to 2′-deoxy-5-fluorouridine [3]
  • Combination Therapies: Synergy with carboplatin in resistant tumors [3]
  • Metastasis Suppression: Inhibition of migratory pathways in invasive carcinomas [3]

Properties

CAS Number

180300-49-6

Product Name

1-(3-C-Ethynylribopentofuranosyl)uracil

IUPAC Name

1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C11H12N2O6/c1-2-11(18)6(5-14)19-9(8(11)16)13-4-3-7(15)12-10(13)17/h1,3-4,6,8-9,14,16,18H,5H2,(H,12,15,17)/t6-,8+,9-,11-/m1/s1

InChI Key

KNGMLOFYXFWJLZ-DYUFWOLASA-N

SMILES

C#CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O

Synonyms

1-(3-C-ethynyl--beta-D-ribo-pentofuranosyl)uracil
1-(3-C-ethynylribopentofuranosyl)uracil
3'-ethynyluridine
3-C-ethynyl-uridine
EUrd compound
PJ 272
PJ272

Canonical SMILES

C#CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O

Isomeric SMILES

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.